2-Chloro-6-(trifluoromethyl)quinazoline chemical structure and IUPAC name
2-Chloro-6-(trifluoromethyl)quinazoline chemical structure and IUPAC name
This document serves as a comprehensive technical guide on 2-chloro-6-(trifluoromethyl)quinazoline, a pivotal heterocyclic building block in contemporary drug discovery. We will dissect its chemical architecture, outline robust synthetic methodologies, and explore its strategic application, particularly in the development of targeted therapeutics. This guide is designed to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in medicinal chemistry and pharmaceutical research.
Part 1: Core Molecular Attributes and Physicochemical Profile
A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application in research and development.
Chemical Structure and IUPAC Nomenclature
The identity of this molecule is defined by its precise atomic arrangement and systematic name.
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Chemical Structure: The compound is a bicyclic heteroaromatic system composed of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. Key substitutions include a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly influences the molecule's reactivity and physicochemical properties.
Caption: Chemical Structure of 2-Chloro-6-(trifluoromethyl)quinazoline.
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IUPAC Name: The internationally recognized systematic name is 2-chloro-6-(trifluoromethyl)quinazoline .[1]
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Canonical SMILES: C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl[1]
Physicochemical Data Summary
The following table summarizes essential data, critical for designing experimental conditions, from solubility tests to reaction stoichiometry.
| Property | Value | Authoritative Source |
| Molecular Formula | C₉H₄ClF₃N₂ | PubChem[1], Sigma-Aldrich[2][3] |
| Molecular Weight | 232.59 g/mol | PubChem[1], Sigma-Aldrich[2] |
| CAS Number | 1388025-17-9 | Sigma-Aldrich[2][3] |
| Physical Form | Solid / Crystalline Powder | Sigma-Aldrich[2] |
| Monoisotopic Mass | 232.0015103 Da | PubChem[1] |
| XLogP3 (Predicted) | 3.4 | PubChem[1] |
| Storage Temperature | 2-8 °C, Inert atmosphere | Sigma-Aldrich[2] |
Part 2: Synthesis and Mechanistic Rationale
The construction of the 2-chloro-6-(trifluoromethyl)quinazoline scaffold is a multi-step process. The presented protocol is a robust and commonly employed pathway, selected for its reliability and scalability.
Synthetic Workflow Overview
The synthesis begins with a substituted anthranilic acid and proceeds through cyclization, chlorination, and selective de-chlorination. Each step is chosen to control regioselectivity and maximize yield.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
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Causality: This initial cyclization establishes the core quinazoline ring system. The reaction of an anthranilic acid with urea is a classic, high-temperature condensation method to form the quinazolinedione scaffold.
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Methodology:
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Combine 2-amino-5-(trifluoromethyl)benzoic acid (1.0 equiv) and urea (3.0 equiv) in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to 180-190 °C for 4-6 hours. The reaction mixture will become a molten solid.
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Cool the reaction to room temperature. Treat the resulting solid with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.
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Filter the hot solution to remove any insoluble byproducts.
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Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is ~2-3, inducing precipitation.
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Collect the white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the quinazolinedione intermediate.
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Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline
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Causality: The hydroxyl groups of the quinazolinedione tautomer are converted to chlorides, creating reactive sites for subsequent modification. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct.[4]
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Methodology:
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To a flask containing 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), add phosphorus oxychloride (10.0 equiv) and a catalytic amount of DIPEA (0.1 equiv).
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Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
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Carefully remove the excess POCl₃ under reduced pressure.
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Slowly pour the cooled residue onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude di-chloro product.[5]
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Step 3: Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline
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Causality: This step relies on the differential reactivity of the two chlorine atoms. The C4-Cl bond is more susceptible to nucleophilic attack and reduction than the C2-Cl bond. Treatment with zinc dust in acetic acid provides a mild reducing environment that selectively removes the C4-chloro substituent.
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Methodology:
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Dissolve the crude 2,4-dichloro-6-(trifluoromethyl)quinazoline (1.0 equiv) in glacial acetic acid.
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Add zinc dust (2.0-3.0 equiv) portion-wise while stirring at room temperature. An exotherm may be observed.
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Continue stirring for 2-4 hours at room temperature, monitoring by TLC.
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Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the acetic acid.
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Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 2-chloro-6-(trifluoromethyl)quinazoline, as a white to off-white solid.
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Part 3: Application in Drug Discovery & Medicinal Chemistry
The 2-chloro-6-(trifluoromethyl)quinazoline scaffold is a "privileged structure" in medicinal chemistry, primarily due to two key features: the quinazoline core, which mimics the purine structure of ATP, and the trifluoromethyl group, which enhances drug-like properties.
Strategic Importance as a Scaffold
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Kinase Inhibition: The quinazoline ring system is a cornerstone of many approved tyrosine kinase inhibitors (TKIs).[6] The nitrogen atoms at positions 1 and 3 can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases, leading to potent inhibition. The 2-chloro position serves as a versatile synthetic handle for introducing various side chains (via nucleophilic aromatic substitution) to target specific amino acid residues within the kinase domain, thereby tuning selectivity and potency.
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Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion is a deliberate strategy to enhance:
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Metabolic Stability: The C-F bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[7]
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Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity, which can improve membrane permeability and cell penetration.[7][8]
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Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with the target protein, enhancing binding affinity.[8]
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Therapeutic Targets and Indications
Derivatives of this scaffold have been extensively investigated for a range of diseases:
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Oncology: This is the most prominent area of application. By modifying the 2-position, researchers have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other kinases implicated in tumor growth and angiogenesis.[7][9]
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Antimalarial Agents: The trifluoromethyl quinazoline core has also shown promise in developing new treatments against drug-resistant strains of Plasmodium falciparum.[7]
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Antimicrobial and Anti-inflammatory: The quinazoline skeleton is a versatile pharmacophore that has been explored for a wide spectrum of biological activities, including antibacterial and anti-inflammatory applications.[10]
References
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PubChem (2024). 2-Chloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]
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ChemSynthesis (2025). 2-chloro-6-(trifluoromethyl)quinoline. Available at: [Link]
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PubChem (2025). 2,4-Dichloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]
- Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Chen, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- Chandrika, P. M., et al. (2008). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. Indian Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Shaik, S. P., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Research.
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
- Reddy, T. S., et al. (2022). Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. Chinese Journal of Organic Chemistry.
- Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research.
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